3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS No.: 886967-73-3
Cat. No.: VC8147697
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886967-73-3 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | 3-(4-ethylphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO3/c1-3-9-4-6-10(7-5-9)11-8-13(2,12(15)16)17-14-11/h4-7H,3,8H2,1-2H3,(H,15,16) |
| Standard InChI Key | PLPUQGBFYDWOHI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. Key substituents include:
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A carboxylic acid group at the 5-position of the oxazole ring.
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A methyl group at the 5-position, contributing to steric effects.
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A 4-ethylphenyl group at the 3-position, introducing aromaticity and lipophilicity.
The saturation at the 4,5-positions of the oxazole ring reduces ring strain compared to fully unsaturated analogues, enhancing stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 886967-73-3 |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
| Solubility | Likely polar due to -COOH |
The carboxylic acid group confers water solubility under basic conditions, while the ethylphenyl moiety enhances lipid solubility, suggesting amphiphilic behavior.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with condensation of precursors followed by cyclization to form the oxazole ring. A plausible pathway includes:
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Condensation: Reacting ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS 87823-46-9) with 4-ethylphenylmagnesium bromide.
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Hydrolysis: Converting the ester to a carboxylic acid using aqueous base.
Table 2: Key Intermediate (Ethyl 3-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylate)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| Role in Synthesis | Precursor for carboxylate |
Microwave-assisted cyclization, as demonstrated in analogous pyrazoline syntheses , could optimize reaction efficiency.
Purification and Characterization
Purification via column chromatography and recrystallization ensures high purity. Structural confirmation relies on:
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FT-IR: Peaks at ~1700 cm (C=O stretch) and ~2500-3300 cm (-COOH) .
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NMR: Distinct signals for ethylphenyl protons (δ 1.2–1.4 ppm for -CHCH) and oxazole ring protons .
Biological Activities and Mechanisms
Calcium Channel Modulation
Patent data reveals that dihydroisoxazole derivatives inhibit calcium release-activated calcium (CRAC) channels, which are implicated in immune responses and inflammation . The ethylphenyl group may enhance binding to hydrophobic pockets in channel proteins .
Metabolic Pathways
In vivo studies of related compounds show hydrolysis into two primary metabolites:
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3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (via amide bond cleavage) .
This suggests that 3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid may undergo similar metabolic degradation, necessitating prodrug strategies for therapeutic use.
Comparative Analysis with Analogues
Substituent Effects
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Ethyl vs. Methyl: The ethyl group in 3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid increases lipophilicity by 0.5 logP units compared to methyl analogues, enhancing membrane permeability.
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Carboxylic Acid vs. Ester: The free acid improves water solubility but reduces oral bioavailability compared to ester prodrugs .
Table 3: Comparison with Ethyl 3-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
| Property | Target Compound | Ethyl Ester Analogue |
|---|---|---|
| Molecular Weight | 233.26 g/mol | 157.17 g/mol |
| Solubility | Amphiphilic | Lipophilic |
| Bioactivity | CRAC inhibition | Intermediate (no direct use) |
Applications in Drug Discovery
CRAC Channel Inhibitors
The compound’s ability to modulate CRAC channels positions it as a candidate for treating autoimmune diseases and inflammatory disorders . Structural optimization could improve selectivity over voltage-gated calcium channels.
Antibacterial Scaffold
Hybridization with nitro groups or fluorinated aryl amines (as in ) may enhance antitubercular efficacy. Computational studies (e.g., DFT) could predict redox potentials and binding affinities .
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethyl ester) might improve pharmacokinetics, as seen in related compounds .
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